(NE)-N-[[25-[(Z)-hydroxyiminomethyl]-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]methylidene]hydroxylamine
Overview
Description
The compound “(NE)-N-[[25-[(Z)-hydroxyiminomethyl]-2,5,8,15,18,21-hexaoxatricyclo[204009,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]methylidene]hydroxylamine” is a complex organic molecule characterized by its multiple ether linkages and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of functional group transformations, including nitration, reduction, and etherification. The key steps may include:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Etherification: Formation of ether linkages through nucleophilic substitution reactions.
Oxime Formation: Reaction of aldehydes or ketones with hydroxylamine to form oximes.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
Oxidation Products: Nitroso and nitro compounds.
Reduction Products: Amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biology and Medicine
Drug Development: The compound’s ability to form stable complexes with metals can be exploited in the design of metal-based drugs.
Biological Probes: Its functional groups can be modified to create probes for studying biological processes.
Industry
Sensors: The compound can be used in the development of sensors for detecting various analytes.
Coatings: Its chemical stability makes it suitable for use in protective coatings.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The hydroxylamine group can participate in redox reactions, altering the activity of target molecules. The ether linkages provide structural stability, allowing the compound to maintain its integrity under various conditions.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine Derivatives: Compounds with similar functional groups, such as N-hydroxybenzylamine.
Polyether Compounds: Molecules with multiple ether linkages, such as crown ethers.
Uniqueness
The unique combination of hydroxylamine and polyether structures in this compound provides a distinct set of chemical properties, making it versatile for various applications. Its ability to form stable complexes and undergo multiple types of reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
(NE)-N-[[25-[(Z)-hydroxyiminomethyl]-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O8/c25-23-15-17-1-3-19-21(13-17)31-11-7-28-8-12-32-22-14-18(16-24-26)2-4-20(22)30-10-6-27-5-9-29-19/h1-4,13-16,25-26H,5-12H2/b23-15-,24-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVDUNMOGWJHTL-REPVBDINSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C=NO)OCCOCCOC3=C(C=CC(=C3)C=NO)OCCO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(C=C(C=C2)/C=N/O)OCCOCCOC3=C(C=CC(=C3)/C=N\O)OCCO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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